1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride
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Overview
Description
. This compound is characterized by its complex structure, which includes a piperidine ring substituted with a benzyl group and a dimethylaminoethyl group, forming a trihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group is added through a reductive amination process.
Formation of Trihydrochloride Salt: The final compound is converted into its trihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylaminoethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its psychoactive properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and euphoria. The compound targets specific receptors and pathways involved in neurotransmission, although the exact molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperidin-4-amine: Lacks the dimethylaminoethyl group, resulting in different pharmacological properties.
N-[2-(dimethylamino)ethyl]piperidin-4-amine: Lacks the benzyl group, leading to variations in its activity and effects.
Uniqueness
1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties
Properties
CAS No. |
1177148-88-7 |
---|---|
Molecular Formula |
C16H30Cl3N3 |
Molecular Weight |
370.8 |
Purity |
95 |
Origin of Product |
United States |
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